3,4-Epoxy-2-methyl-1-butene

Catalog No.
S566374
CAS No.
7437-61-8
M.F
C5H8O
M. Wt
84.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Epoxy-2-methyl-1-butene

CAS Number

7437-61-8

Product Name

3,4-Epoxy-2-methyl-1-butene

IUPAC Name

2-prop-1-en-2-yloxirane

Molecular Formula

C5H8O

Molecular Weight

84.12 g/mol

InChI

InChI=1S/C5H8O/c1-4(2)5-3-6-5/h5H,1,3H2,2H3

InChI Key

JZQHTTYHPIAPCZ-UHFFFAOYSA-N

SMILES

CC(=C)C1CO1

Synonyms

3,4-epoxy-2-methyl-1-butene, EPOX-II

Canonical SMILES

CC(=C)C1CO1

3,4-Epoxy-2-methyl-1-butene is a reactive organic compound classified as an epoxide, characterized by its three-membered cyclic ether structure. Its molecular formula is C5H8OC_5H_8O, and it has a unique arrangement of atoms that confers significant reactivity. This compound is primarily used as a chemical intermediate in the synthesis of various pharmaceutical compounds due to its ability to undergo further chemical transformations .

  • Epoxidation Reactions: It can be synthesized through the epoxidation of conjugated olefins such as isoprene and piperylene using catalysts like silver on alumina. The selectivity for the formation of epoxide isomers is significantly influenced by the structure of the starting materials .
  • Ring Opening: The epoxide ring can undergo nucleophilic ring-opening reactions. For instance, when treated with methanol, it forms methoxy derivatives, showcasing its potential for further functionalization .
  • Genotoxicity Studies: Research indicates that 3,4-epoxy-2-methyl-1-butene can react with DNA bases, forming adducts that may lead to genotoxic effects. This property has been observed in both in vitro and in vivo studies, making it a compound of interest in toxicology.

3,4-Epoxy-2-methyl-1-butene exhibits significant biological activity, particularly in its genotoxic properties. It has been shown to form adducts with DNA, which can lead to mutations and potentially carcinogenic effects. This makes it a compound of concern in environmental and health studies, particularly regarding exposure to industrial chemicals.

Several methods have been developed for the synthesis of 3,4-epoxy-2-methyl-1-butene:

  • Epoxidation of Conjugated Olefins: The most common method involves the epoxidation of isoprene or piperylene using catalysts such as silver on alumina. This method allows for high selectivity towards the desired epoxide .
  • Direct Synthesis from 2-Methyl-1,3-butadiene: Another approach involves the direct reaction of 2-methyl-1,3-butadiene with oxidizing agents under controlled conditions to yield the epoxide .

The primary applications of 3,4-epoxy-2-methyl-1-butene include:

  • Chemical Intermediate: It serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Research Tool: Due to its reactivity and biological properties, it is often used in research settings to study mechanisms of DNA interaction and potential carcinogenic pathways.

Studies on the interactions of 3,4-epoxy-2-methyl-1-butene focus on its ability to form adducts with nucleophiles such as DNA bases. These interactions are critical for understanding its genotoxic potential and implications for human health. The compound's reactivity with biological macromolecules makes it a subject of interest in toxicological research.

3,4-Epoxy-2-methyl-1-butene shares structural similarities with other epoxides and alkenes but stands out due to its unique reactivity profile. Below is a comparison with similar compounds:

Compound NameStructure TypeNotable Properties
1,2-EpoxybutaneEpoxideLess reactive than 3,4-epoxy-2-methyl-1-butene; used in polymerization reactions.
3,4-EpoxyhexaneEpoxideSimilar reactivity but larger size; used in coatings.
Allyl glycidyl etherEpoxideUsed as a reactive diluent; lower genotoxicity compared to 3,4-epoxy-2-methyl-1-butene.
Styrene oxideEpoxideKnown for its use in industrial applications; also exhibits genotoxic properties but differs in mechanism.

Uniqueness: The unique aspect of 3,4-epoxy-2-methyl-1-butene lies in its specific genotoxic effects and ability to undergo selective reactions that are not as pronounced in other similar compounds.

XLogP3

1.2

Dates

Modify: 2023-07-20

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